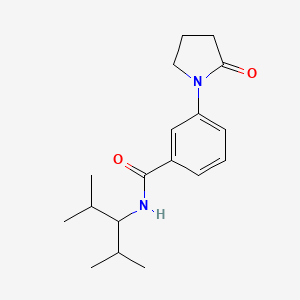

N-(1-isopropyl-2-methylpropyl)-3-(2-oxo-1-pyrrolidinyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar benzamide derivatives involves multi-step chemical processes, including the functionalization of aromatic rings and the introduction of pyrrolidinyl and isopropyl groups. Fluorinated benzamide neuroleptics have been synthesized starting from phenyl-propanol derivatives, showcasing the complexity and variability in the synthesis routes of benzamide compounds (Mukherjee, 1991). Another study elaborates on the synthesis of N-(3-methyl-1-pyrrolidinyl)-1-butan-oxo-benzenepropanamide, highlighting the steps involved in benzamide derivative synthesis (Wu Yue-dong & Tao Li-ming, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, substituted by various groups that influence the compound's properties and reactivity. Structural and conformational analysis of similar compounds has been conducted using techniques like NMR spectroscopy and molecular dynamics calculations, providing insights into the conformational heterogeneity and structural dynamics (Park et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including palladium-mediated C(sp3)-H bond activation, demonstrating the compound's reactivity and potential for further functionalization (Shih-Yun Chen et al., 2023). The oxidative metabolism of similar compounds, like procarbazine to its azo-derivative, illustrates the complex reaction pathways benzamide derivatives can undergo (Baggiolini et al., 1969).

Aplicaciones Científicas De Investigación

Metabolic Pathways and Disposition

A study by Renzulli et al. (2011) explored the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the compound's extensive metabolism and principal routes of elimination. This research provides insight into the drug's metabolic pathways, identifying major metabolites and their excretion routes, crucial for understanding the pharmacokinetics and dynamics of similar compounds Renzulli et al., 2011.

Diagnostic Imaging

Research on sigma receptor scintigraphy using derivatives of benzamide has shown potential in visualizing primary breast tumors in humans. This application is based on the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells, offering a non-invasive technique to assess tumor proliferation and potentially guide treatment strategies Caveliers et al., 2002.

Toxicological Profile

Occupational Exposure Markers

Studies on the urinary excretion of benzylmercapturic acid as a marker of occupational exposure to toluene suggest that certain benzamide derivatives can serve as biomarkers for environmental or occupational exposure to volatile organic compounds. This application is significant for monitoring workplace safety and assessing the health risks associated with solvent exposure Inoue et al., 2000.

Propiedades

IUPAC Name |

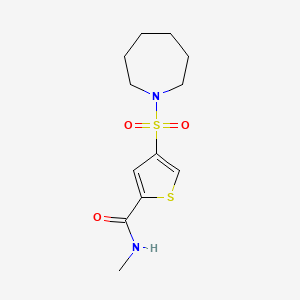

N-(2,4-dimethylpentan-3-yl)-3-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-12(2)17(13(3)4)19-18(22)14-7-5-8-15(11-14)20-10-6-9-16(20)21/h5,7-8,11-13,17H,6,9-10H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORRYIGIFISRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylpentan-3-yl)-3-(2-oxopyrrolidin-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)